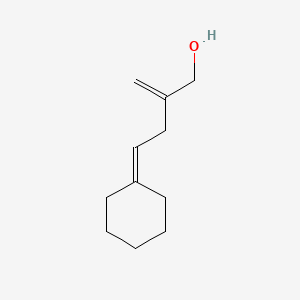
4-Cyclohexylidene-2-methylidenebutan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylidene-2-methylidenebutan-1-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure that includes a cyclohexylidene group and a methylidene group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-2-methylidenebutan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate aldehyde or ketone in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, followed by reduction to yield the final alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the cyclohexylidene intermediate, its reaction with a methylidene precursor, and subsequent purification of the final product. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylidene-2-methylidenebutan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexylidene-2-methylidenebutanoic acid or cyclohexylidene-2-methylidenebutanone.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
4-Cyclohexylidene-2-methylidenebutan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylidene-2-methylidenebutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s primary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the cyclohexylidene and methylidene groups may contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylidene-2-methylidenebutan-1-AL: An aldehyde derivative with similar structural features.
4-Cyclohexylidene-2-methylidenebutan-1-ONE: A ketone derivative with comparable reactivity.
4-Cyclohexylidene-2-methylidenebutan-1-CARBOXYLIC ACID: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
4-Cyclohexylidene-2-methylidenebutan-1-OL is unique due to its combination of a cyclohexylidene group, a methylidene group, and a primary alcohol
Propriétés
Numéro CAS |
89375-98-4 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-cyclohexylidene-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h8,12H,1-7,9H2 |
Clé InChI |
FIHHERYODAJEDN-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC=C1CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
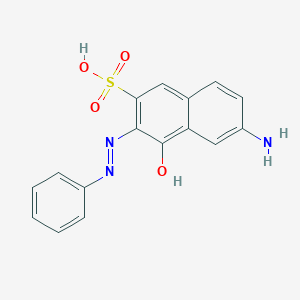
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
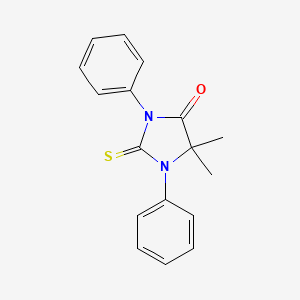
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
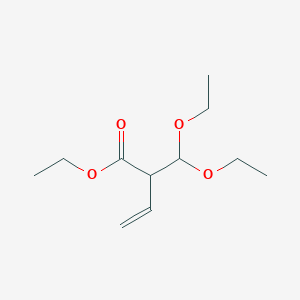
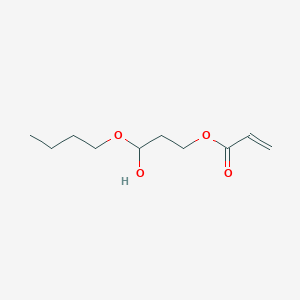
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
